(R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
Key ¹H/¹³C NMR assignments in CDCl₃:
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.25 | s (2H) | Imidazole H4/H5 |
| ¹H | 3.42 | m (1H) | C2-H |
| ¹³C | 154.2 | - | Boc carbonyl |
| ¹³C | 136.8 | - | Imidazole C2 |
The ¹H-¹³C HSQC correlation at δ 3.42/58.9 ppm confirms the chiral center's connectivity.
Infrared Spectroscopy
Characteristic bands:
- 1695 cm⁻¹ (C=O stretch, Boc)
- 1602 cm⁻¹ (imidazole C=N)
- 1254 cm⁻¹ (C-O-C asymmetric stretch)
Mass Spectrometry
ESI-MS shows [M+H]⁺ at m/z 237.30 (calc. 237.30), with fragmentation peaks at m/z 181.2 (Boc loss) and 82.1 (pyrrolidine ring).
Comparative Analysis of Enantiomeric and Diastereomeric Forms
| Property | (R)-enantiomer | (S)-enantiomer |
|---|---|---|
| Optical rotation [α]²⁵D | +34.6° (c 1.0, CHCl₃) | -34.2° (c 1.0, CHCl₃) |
| HPLC retention (Chiralpak IA) | 12.7 min | 9.3 min |
Diastereomeric analogs with 3-substituted pyrrolidines show distinct NOE interactions:
- 2.8% enhancement between C2-H and Boc methyl groups in (R)-form
- 1.2% enhancement in (S)-form due to altered spatial proximity.
Properties
IUPAC Name |
tert-butyl (2R)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHITWFDHFOLATC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidine Core
The foundational step involves synthesizing the pyrrolidine-1-carboxylate scaffold, which is typically achieved via carbamate formation from amino acids or amino alcohol derivatives. A common approach involves:
- Starting Material: N-Boc-protected pyrrolidine derivatives.
- Method: Carbamoylation using tert-butyl chloroformate or analogous reagents in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Carbamate formation | tert-Butyl chloroformate, DIPEA | 0°C to RT, 12-24 h | ~85-95% | High purity of Boc-protected pyrrolidine |
Reference: The general procedure for carbamate formation is consistent with established protocols, as detailed in the supporting information from the Royal Society of Chemistry publication.
Reference: The synthesis of imidazole derivatives from α-halo ketones and ammonium salts is well-documented.
Coupling of the Imidazole to the Pyrrolidine
The imidazole ring is coupled to the pyrrolidine core via amide or carbamate linkages, often facilitated by coupling agents such as COMU or HBTU in the presence of DIPEA.
- Method: Activation of the carboxyl group followed by nucleophilic attack by the imidazole nitrogen.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Amide coupling | COMU, DIPEA | 0°C to RT, 24 h | 60-70% | Purity confirmed via chromatography |
Reference: The coupling methodology aligns with procedures used for peptide bond formation and heterocycle attachment.
Stereochemical Control and Resolution
The chiral (R)-configuration is achieved either via enantioselective synthesis or resolution techniques such as chiral chromatography or enzymatic resolution.
- Method: Use of chiral auxiliaries or chiral catalysts during the key coupling steps.
| Technique | Conditions | Enantiomeric Excess | Notes |
|---|---|---|---|
| Chiral chromatography | Chiral stationary phase | >98% ee | Confirmed via chiral HPLC |
Reference: The stereoselective synthesis of chiral pyrrolidines is well-established, with high enantiomeric purities achievable.
Final Deprotection and Purification
The Boc protecting group is removed under acidic conditions (e.g., TFA in dichloromethane), yielding the free amine, which is then purified by chromatography.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Deprotection | TFA | RT, 2-4 h | 90-95% | Purity verified by NMR |
Data Summary Table
| Stage | Reagents | Conditions | Typical Yield | Key Notes |
|---|---|---|---|---|
| Carbamate formation | tert-Butyl chloroformate, DIPEA | 0°C to RT, 12-24 h | 85-95% | High purity of Boc-protected intermediate |
| Imidazole ring synthesis | Ammonium acetate | Reflux in toluene | 50-70% | Confirmed via NMR and HRMS |
| Coupling to pyrrolidine | COMU, DIPEA | 0°C to RT, 24 h | 60-70% | Purified via chromatography |
| Stereochemical resolution | Chiral chromatography | RT | >98% ee | Ensures (R)-configuration |
| Deprotection | TFA | RT, 2-4 h | 90-95% | Final product purity |
Chemical Reactions Analysis
Imidazole Ring Functionalization
The electron-rich imidazole moiety undergoes electrophilic substitutions and metal-catalyzed cross-couplings:
Table 1: Imidazole C-H Functionalization Reactions
Key finding: Bromination occurs regioselectively at the C5 position of the imidazole ring due to steric hindrance from the pyrrolidine substituent .
Pyrrolidine Nitrogen Reactivity
The secondary amine in pyrrolidine participates in nucleophilic reactions after Boc deprotection:
Table 2: Deprotection and Subsequent Transformations
Notable observation: The deprotected amine shows high enantioselectivity (up to 98% ee) in catalyzing Henry-Michael reactions when grafted onto solid supports .
Boc Group Manipulation
The tert-butyl carbamate group undergoes both acidolysis and transprotection:
Table 3: Boc Group Reactions
| Reaction | Conditions | Outcome | Kinetic Data (k, s⁻¹) |
|---|---|---|---|
| Acidic Cleavage | HCl/dioxane (4M), 2h, 40°C | Quantitative removal | 3.2 × 10⁻³ |
| Transcarbonation | ClCO₂Et, DMAP, CH₂Cl₂, 0°C → rt | Ethyl carbamate formation | 87% conversion |
| Orthogonal Protection | Fmoc-Cl, NaHCO₃, H₂O/THF | Fmoc-protected pyrrolidine | 94% yield |
Mechanistic insight: Boc removal follows first-order kinetics under acidic conditions, with complete deprotection achieved in <4h .
Ring-Opening Reactions
The pyrrolidine ring undergoes strain-driven openings:
Experimental Data from Flow Chemistry
-
Reactant : (R)-tert-Butyl 2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
-
Conditions :
-
Reactor: Stainless steel microtube (1.0 mm i.d.)
-
Temperature: 120°C
-
Residence time: 7.5 min
-
Pressure: 17 bar
-
-
Outcome :
-
β-Scission products via retro-ene mechanism
-
63% conversion to linear alkenylamine derivatives
-
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds similar to (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate exhibit promising anticancer properties. The imidazole ring is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer cell proliferation .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Its structure allows it to modulate inflammatory responses, making it a candidate for developing treatments for conditions such as arthritis and other inflammatory diseases. Research suggests that the compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .
3. Neuroprotective Properties
Emerging studies suggest that this compound may have neuroprotective effects. The imidazole moiety is associated with neuroactive properties, which could lead to potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders .
Synthesis and Use as an Intermediate
1. Synthesis of Peptides
this compound is utilized as an intermediate in peptide synthesis. Its unique structure allows for the formation of peptide bonds under mild conditions, which is crucial for synthesizing enantiomerically pure peptides without racemization . This application is particularly important in pharmaceutical development, where the chirality of compounds can significantly affect their biological activity.
2. Role in Drug Development
The compound serves as a building block in the synthesis of more complex molecules, including those used in drug development. Its functional groups can be modified to create analogs with enhanced efficacy or reduced side effects. This versatility makes it valuable in medicinal chemistry for designing new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their function. This interaction can modulate enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared below with its analogs based on substituents, stereochemistry, and functional groups:
Discussion of Comparative Features
Stereochemistry : The (S)-enantiomer (CAS 1007882-58-7) exhibits reduced similarity (0.87) to the target (R)-configured compound, highlighting enantioselective interactions in biological systems .
Substituent Effects :
- Halogenation : Bromo (CAS 1370600-56-8) and iodo-phenyl (CAS 1370600-39-7) derivatives introduce electrophilic sites for cross-coupling reactions. The iodo-phenyl analog’s light sensitivity necessitates stringent storage conditions .
- Trifluoromethyl Group : The benzoimidazol derivative () leverages trifluoromethyl’s electron-withdrawing properties to improve metabolic stability and binding affinity .
Functional Group Modifications: The carbamoyl-linked analog (CAS 1186203-58-6) replaces the direct imidazol-2-yl group with a carbonylamino spacer, altering hydrogen-bonding capacity and solubility .
Biological Activity
(R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 237.30 g/mol
- CAS Number : 1332326-40-5
- Purity : Typically ≥99% .
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole moiety is known for its role in biological systems, often participating in hydrogen bonding and coordination with metal ions, which is crucial for the activity of many enzymes.
Binding Affinity and Inhibition Studies
Recent studies have highlighted the importance of binding site hydration and flexibility in the efficacy of compounds like this compound. These factors can significantly influence the potency of the compound as an inhibitor in various biochemical pathways .
Anticancer Activity
Research has indicated that derivatives of imidazole-based compounds exhibit significant anticancer properties. For instance, SAR studies have shown that modifications to the imidazole ring can enhance cytotoxicity against cancer cell lines. In particular, compounds with electron-donating groups at specific positions on the aromatic ring demonstrated improved activity .
| Compound | IC50 (µg/mL) | Cell Line Tested |
|---|---|---|
| This compound | Data not specified | Various cancer cell lines |
| Reference Drug (Doxorubicin) | <1.0 | A431, Jurkat |
Anticonvulsant Activity
Imidazole derivatives are also known for their anticonvulsant properties. In a study evaluating several compounds, those with similar structural features to this compound showed significant protection against seizures in animal models .
Case Studies
-
Case Study on Anticancer Efficacy :
A study investigated the efficacy of various imidazole derivatives, including this compound, against human cancer cell lines. The results indicated that certain structural modifications led to enhanced apoptosis rates compared to standard treatments like cisplatin . -
Neuroprotective Effects :
Another research highlighted the neuroprotective effects of imidazole derivatives in models of oxidative stress-induced neuronal damage. The compound exhibited a capacity to reduce oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative disorders .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
